molecular formula C18H24N4OS B2712119 N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide CAS No. 1394762-09-4

N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide

Cat. No.: B2712119
CAS No.: 1394762-09-4
M. Wt: 344.48
InChI Key: DLGMTRGXUHMAGZ-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a piperazine ring, and a thiolane ring with a cyano group

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-21-6-8-22(9-7-21)12-15-3-2-4-16(11-15)17(23)20-18(13-19)5-10-24-14-18/h2-4,11H,5-10,12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGMTRGXUHMAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzamide intermediate with 4-methylpiperazine under suitable conditions, often involving a coupling reagent.

    Formation of the Thiolane Ring: The thiolane ring with a cyano group is synthesized separately and then coupled with the benzamide-piperazine intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives and piperazine-containing compounds.

    Thiolan-3-yl derivatives: Compounds with similar thiolane rings.

    Piperazine derivatives: Compounds containing the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

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